molecular formula C45H69N11O12S B549339 Carbetocin CAS No. 37025-55-1

Carbetocin

Cat. No. B549339
CAS RN: 37025-55-1
M. Wt: 988.2 g/mol
InChI Key: NSTRIRCPWQHTIA-DTRKZRJBSA-N
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Description

Carbetocin is a hormone used to control bleeding after delivery . It is an analogue of oxytocin, and its action is similar to that of oxytocin – it causes contraction of the uterus .


Synthesis Analysis

A novel, simple and stability indicating reverse-phase high performance liquid chromatographic method with UV detection at 220 nm (RP-HPLC-UV) was established to realize the simultaneous analysis of carbetocin and ten related impurities . This paper performed the most comprehensive impurity profiling of carbetocin, including the synthesis-related impurities, the isomers of carbetocin and the degradants formed from the forced degradation research . Another study reported an efficient methodology for peptide macrocyclisation, furnishing thioether mimetics of disulfide linkages via thiol–ene click chemistry . A patent also describes a synthesis method for carbetocin .


Chemical Reactions Analysis

One study found that the diagnosis of non-ST segment elevation myocardial infarction was attributed to carbetocin .


Physical And Chemical Properties Analysis

Carbetocin has a molecular formula of C47H73N11O14S and a molecular weight of 1048.21 . It is a solid substance with solubility in DMSO >100 mg/mL and water 10 mg/mL . It has a density of 1.2±0.1 g/cm3, a boiling point of 1477.9±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C .

Scientific Research Applications

Prevention of Postpartum Haemorrhage (PPH)

  • Summary of the Application : Carbetocin is used in the prevention of postpartum haemorrhage (PPH), which is the leading cause of maternal mortality in low-income countries . Carbetocin may be an underused uterotonic for prevention of PPH .
  • Methods of Application or Experimental Procedures : Carbetocin is administered as an intramuscular injection immediately after vaginal birth . The dose used in the studies was 100 μg .
  • Results or Outcomes : Studies have shown that carbetocin is effective in preventing PPH and has a safety and side-effects profile similar to oxytocin . Two major clinical studies are investigating heat stable carbetocin’s effectiveness in preventing PPH following vaginal deliveries .

Alternative to Oxytocin

  • Summary of the Application : Carbetocin is being investigated as a potential alternative to oxytocin, the standard therapy for the prevention of postpartum hemorrhage . Oxytocin requires cold storage, which is not available in many countries .
  • Methods of Application or Experimental Procedures : Carbetocin is administered as an intramuscular injection immediately after vaginal birth . The dose used in the studies was 100 μg .

Prevention of Postpartum Haemorrhage (PPH)

  • Summary of the Application : Carbetocin is used in the prevention of postpartum haemorrhage (PPH), which is the leading cause of maternal mortality in low-income countries . Carbetocin may be an underused uterotonic for prevention of PPH .
  • Methods of Application or Experimental Procedures : Carbetocin is administered as an intramuscular injection immediately after vaginal birth . The dose used in the studies was 100 μg .
  • Results or Outcomes : Studies have shown that carbetocin is effective in preventing PPH and has a safety and side-effects profile similar to oxytocin . Two major clinical studies are investigating heat stable carbetocin’s effectiveness in preventing PPH following vaginal deliveries .

Alternative to Oxytocin

  • Summary of the Application : Carbetocin is being investigated as a potential alternative to oxytocin, the standard therapy for the prevention of postpartum hemorrhage . Oxytocin requires cold storage, which is not available in many countries .
  • Methods of Application or Experimental Procedures : Carbetocin is administered as an intramuscular injection immediately after vaginal birth . The dose used in the studies was 100 μg .

Prevention of Postpartum Haemorrhage (PPH)

  • Summary of the Application : Carbetocin is used in the prevention of postpartum haemorrhage (PPH), which is the leading cause of maternal mortality in low-income countries . Carbetocin may be an underused uterotonic for prevention of PPH .
  • Methods of Application or Experimental Procedures : Carbetocin is administered as an intramuscular injection immediately after vaginal birth . The dose used in the studies was 100 μg .
  • Results or Outcomes : Studies have shown that carbetocin is effective in preventing PPH and has a safety and side-effects profile similar to oxytocin . Two major clinical studies are investigating heat stable carbetocin’s effectiveness in preventing PPH following vaginal deliveries .

Alternative to Oxytocin

  • Summary of the Application : Carbetocin is being investigated as a potential alternative to oxytocin, the standard therapy for the prevention of postpartum hemorrhage . Oxytocin requires cold storage, which is not available in many countries .
  • Methods of Application or Experimental Procedures : Carbetocin is administered as an intramuscular injection immediately after vaginal birth . The dose used in the studies was 100 μg .

Safety And Hazards

Carbetocin is harmful and sensitizing, and may harm the unborn child . It is a synthetic analogue of Oxytocin, which induces uterine contractions and may cause termination of pregnancy . Overexposure can be fatal to the mother and the unborn child . Special caution should always be taken in the handling of biologically active material or materials similar to those . Other safety data sheets also provide similar safety and hazard information .

Future Directions

Carbetocin is being investigated as a potential alternative to oxytocin . Two current clinical trials on carbetocin and a network meta-analysis ranking of all uterotonic agents, including carbetocin, may provide evidence supporting expansion of the use of the heat stable formulation of carbetocin in PPH prevention . Carbetocin is recommended to prevent post-partum haemorrhage following caesarean birth in theatre .

properties

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-12-[(2S)-butan-2-yl]-15-[(4-methoxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H69N11O12S/c1-6-25(4)38-44(66)51-28(15-16-34(46)57)40(62)52-31(21-35(47)58)41(63)54-32(23-69-18-8-10-37(60)50-30(42(64)55-38)20-26-11-13-27(68-5)14-12-26)45(67)56-17-7-9-33(56)43(65)53-29(19-24(2)3)39(61)49-22-36(48)59/h11-14,24-25,28-33,38H,6-10,15-23H2,1-5H3,(H2,46,57)(H2,47,58)(H2,48,59)(H,49,61)(H,50,60)(H,51,66)(H,52,62)(H,53,65)(H,54,63)(H,55,64)/t25-,28-,29-,30-,31-,32-,33-,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTRIRCPWQHTIA-DTRKZRJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OC)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSCCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)OC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H69N11O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90897527
Record name Carbetocin
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Molecular Weight

988.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Carbetocin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015402
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.65e-02 g/L
Record name Carbetocin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015402
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Carbetocin binds to oxytocin receptors present on the smooth musculature of the uterus, resulting in rhythmic contractions of the uterus, increased frequency of existing contractions, and increased uterine tone. The oxytocin receptor content of the uterus is very low in the non-pregnant state, and increases during pregnancy, reaching a peak at the time of delivery.
Record name Carbetocin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01282
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Carbetocin

CAS RN

37025-55-1
Record name Carbetocin [USAN:INN:BAN]
Source ChemIDplus
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Record name Carbetocin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01282
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Carbetocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90897527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbetocin
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CARBETOCIN
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Carbetocin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015402
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,310
Citations
LL Su, YS Chong, M Samuel - Cochrane Database of …, 2012 - cochranelibrary.com
… Four trials compared intramuscular carbetocin and intramuscular syntometrine for women … One trial compared the use of intravenous carbetocin with placebo. Use of carbetocin resulted …
Number of citations: 312 www.cochranelibrary.com
W Rath - European Journal of Obstetrics & Gynecology and …, 2009 - Elsevier
… with carbetocin vs. oxytocin in high-risk women and carbetocin was at least as effective as syntometrine in low-risk women. In these studies of vaginal deliveries, carbetocin was …
Number of citations: 149 www.sciencedirect.com
ID Gallos, A Coomarasamy - Best Practice & Research Clinical Obstetrics & …, 2019 - Elsevier
… When carbetocin is administered by an intramuscular injection, the sustained … carbetocin recently produced a heat stable carbetocin, which is now available. This heat stable carbetocin …
Number of citations: 17 www.sciencedirect.com
SW Leung, PS Ng, WY Wong… - BJOG: An International …, 2006 - Wiley Online Library
… of intramuscular (IM) carbetocin with IM syntometrine in … The use of carbetocin was associated with significant lower … Conclusions IM carbetocin is as effective as IM syntometrine in …
Number of citations: 133 obgyn.onlinelibrary.wiley.com
J Dansereau, AK Joshi, ME Helewa, TA Doran… - American journal of …, 1999 - Elsevier
Objective: The goal of this study was to compare carbetocin, a long-acting oxytocin analog, with oxytocin in the prevention of uterine atony after cesarean section. Study Design: We …
Number of citations: 292 www.sciencedirect.com
DJS Hunter, P Schulz… - Clinical Pharmacology & …, 1992 - Wiley Online Library
… Carbetocin produced mild lower abdominal cramping in most … carbetocin has not yet been studied immediately postpartum, its prolonged uterine activity suggests that carbetocin may of…
Number of citations: 178 ascpt.onlinelibrary.wiley.com
G Sweeney, AM Holbrook, M Levine… - Current Therapeutic …, 1990 - portal.research.lu.se
… carbetocin dose was eliminated in the unchanged form by the kidney, indicating that carbetocin, … Intramuscularly (IM) administered carbetocin was found to enter the circulation rapidly, …
Number of citations: 134 portal.research.lu.se
T Engstrøm, T Barth, P Melin, H Vilhardt - European journal of …, 1998 - Elsevier
… -carbetocin (carbetocin metabolite II). Both carbetocin, carbetocin metabolite I and carbetocin … Carbetocin was found to have agonistic properties on isolated myometrial strips and it was …
Number of citations: 109 www.sciencedirect.com
F Borruto, A Treisser, C Comparetto - Archives of gynecology and …, 2009 - Springer
… We compared the effect of a single 100 microg IV dose of carbetocin with that of a standard 2-h … Fiftytwo women received 100 microg carbetocin IV immediately after placental delivery, …
Number of citations: 163 link.springer.com
M Boucher, GL Horbay, P Griffin… - … : official journal of the …, 1998 - europepmc.org
… ml or less was greater with carbetocin (79% vs 53%; p = 0.041). Carbetocin enhanced early … The fundus was below the umbilicus in more patients who received carbetocin at 0, 2, 3, and …
Number of citations: 166 europepmc.org

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